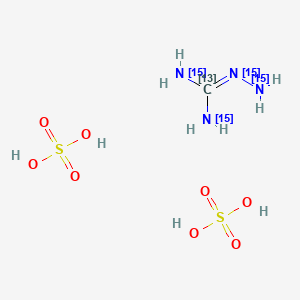
2-(15N)azanyl(13C)guanidine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(15N)azanyl(13C)guanidine;sulfuric acid is a compound that incorporates isotopically labeled nitrogen and carbon atoms. This compound is particularly useful in scientific research due to its unique isotopic composition, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)azanyl(13C)guanidine typically involves the reaction of isotopically labeled amines with activated guanidine precursors. Thiourea derivatives are commonly used as guanidylating agents, often in the presence of coupling reagents or metal catalysts . Another efficient guanidylating agent is S-methylisothiourea . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of isotopically labeled guanidines often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the isotopic purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(15N)azanyl(13C)guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; often carried out in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of urea derivatives, while reduction can yield amines. Substitution reactions can produce a wide range of substituted guanidines .
Applications De Recherche Scientifique
2-(15N)azanyl(13C)guanidine is used extensively in scientific research due to its isotopic labels, which make it an excellent tracer in various studies . Some of its applications include:
Chemistry: Used in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to track the incorporation and transformation of nitrogen and carbon in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(15N)azanyl(13C)guanidine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in nitrogen and carbon metabolism. The isotopic labels allow for precise tracking of these interactions, providing detailed insights into the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine-13C,15N3: Another isotopically labeled guanidine with similar applications in research.
Guanidine-15N3: Labeled with nitrogen-15, used in similar studies but without the carbon-13 label.
Uniqueness
2-(15N)azanyl(13C)guanidine is unique due to its dual isotopic labeling, which provides more comprehensive data in studies involving both nitrogen and carbon metabolism. This dual labeling makes it particularly valuable in complex studies where both elements play crucial roles .
Propriétés
Formule moléculaire |
CH10N4O8S2 |
|---|---|
Poids moléculaire |
275.21 g/mol |
Nom IUPAC |
2-(15N)azanyl(13C)guanidine;sulfuric acid |
InChI |
InChI=1S/CH6N4.2H2O4S/c2-1(3)5-4;2*1-5(2,3)4/h4H2,(H4,2,3,5);2*(H2,1,2,3,4)/i1+1,2+1,3+1,4+1,5+1;; |
Clé InChI |
PKPQSLLUSSOMAM-LADJETRWSA-N |
SMILES isomérique |
[13C](=[15N][15NH2])([15NH2])[15NH2].OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canonique |
C(=NN)(N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


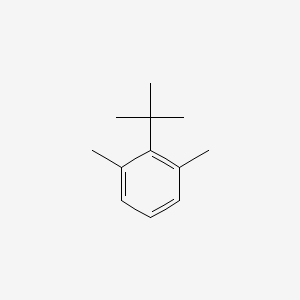
![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)
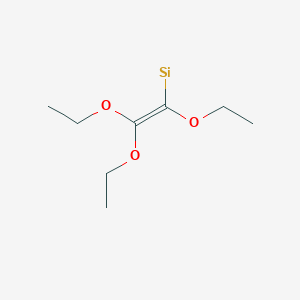
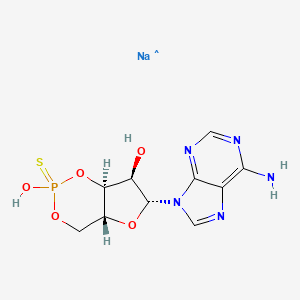
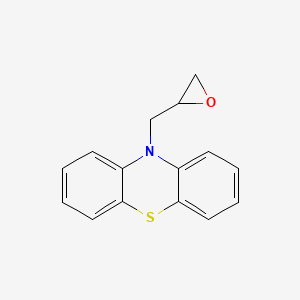
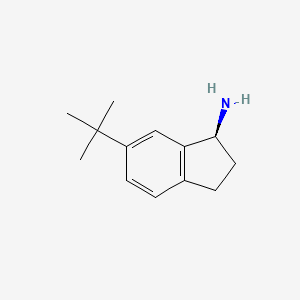
![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)
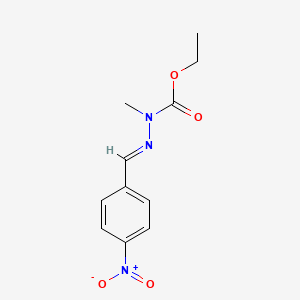
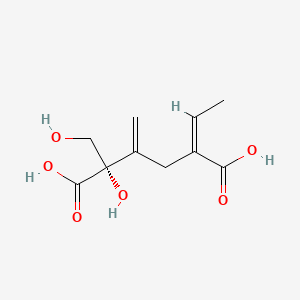
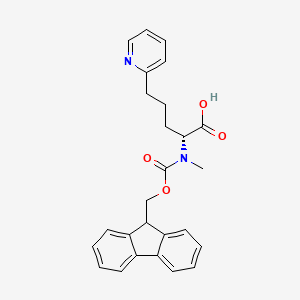
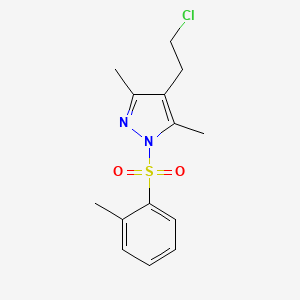
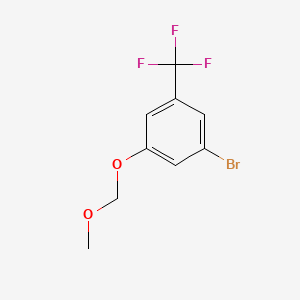

![2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14754181.png)
